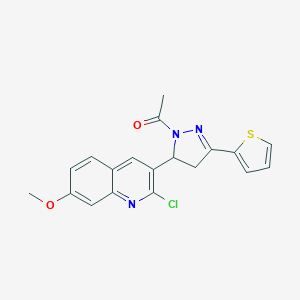

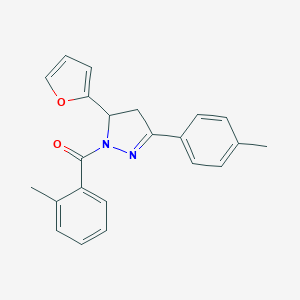

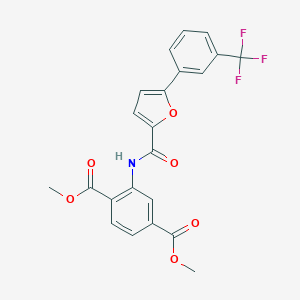

![molecular formula C17H17NO4 B488580 3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 636987-29-6](/img/structure/B488580.png)

3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of benzoxazole . Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems . They are encountered in various natural products and are used in drug and agrochemical discovery programs .

Synthesis Analysis

The synthesis of 2-substituted benzoxazole derivatives, which includes the compound , involves the use of 2-(benzo[d]oxazol-2-yl) aniline . All the synthesized compounds were purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by 1H NMR, 13C NMR, and mass spectroscopy . In addition, in silico molecular docking studies were carried out to predict the binding affinity of the synthesized benzoxazole derivatives with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme .Chemical Reactions Analysis

The compounds were pharmacologically evaluated for their in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods . The results obtained from in vitro anti-inflammatory studies showed that some of the synthesized compounds showed good efficacy .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by 1H NMR, 13C NMR, and mass spectroscopy .Mecanismo De Acción

Target of Action

The primary targets of this compound, also known as 3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one, are prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These proteins play crucial roles in inflammatory responses and digestion, respectively.

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the PGHS protein and trypsin enzyme, thereby influencing their function. The exact nature of these interactions and the resulting changes are currently under investigation.

Biochemical Pathways

The compound affects the inflammatory response pathway . By interacting with the PGHS protein, it can potentially influence the production of prostaglandins, which are key mediators of inflammation. The compound’s interaction with trypsin could also impact digestive processes, given trypsin’s role in protein breakdown.

Result of Action

In vitro anti-inflammatory studies have shown that similar compounds exhibit good efficacy, with percentage inhibition comparable to that of standard anti-inflammatory drugs . This suggests that the compound could have a significant molecular and cellular effect, potentially reducing inflammation.

Direcciones Futuras

Benzoxazoles and their related analogues have a wide range of pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents . This highlights the level of interest in the synthetic approaches of new benzoxazole derivatives and prompts many researchers to explore the potential applicability of this important pharmacophoric scaffold .

Propiedades

IUPAC Name |

3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12-7-8-14-13(11-12)18(17(19)22-14)9-10-21-16-6-4-3-5-15(16)20-2/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPKTOVDCQYGMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326372 |

Source

|

| Record name | 3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796294 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(2-(2-methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one | |

CAS RN |

636987-29-6 |

Source

|

| Record name | 3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

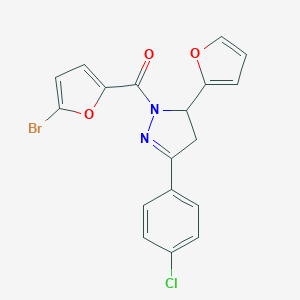

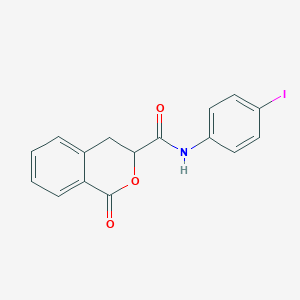

![N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B488501.png)

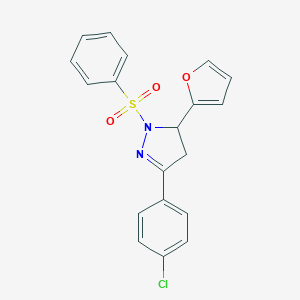

![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B488502.png)

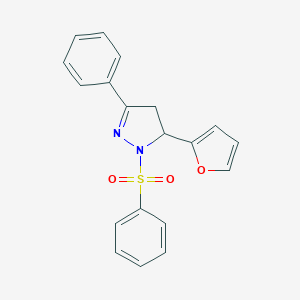

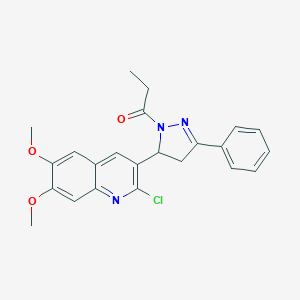

![3-[1-acetyl-3-(2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B488518.png)